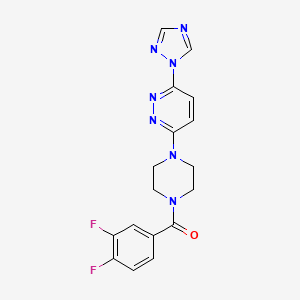

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone

Descripción

Propiedades

IUPAC Name |

(3,4-difluorophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N7O/c18-13-2-1-12(9-14(13)19)17(27)25-7-5-24(6-8-25)15-3-4-16(23-22-15)26-11-20-10-21-26/h1-4,9-11H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAAVHDYPYPDFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Similar compounds with a 1,2,4-triazole core have been reported to exhibit potent inhibitory activities against various cancer cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with a similar 1,2,4-triazole structure have been shown to inhibit the proliferation of cancer cells by inducing apoptosis. This suggests that this compound may interact with its targets in a similar manner, leading to cell death.

Biochemical Pathways

Given the potential anticancer activity of similar 1,2,4-triazole compounds, it is likely that this compound may affect pathways related to cell proliferation and apoptosis

Pharmacokinetics

The presence of the 1,2,4-triazole ring in the compound’s structure may contribute to its pharmacokinetic properties, as this moiety is known to form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds.

Análisis Bioquímico

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

In terms of cellular effects, (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone has been shown to exhibit potent inhibitory activities against certain cancer cell lines, such as MCF-7 and HCT-116. It appears to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Aplicaciones Científicas De Investigación

Anticancer Applications

Research has indicated that compounds similar to (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone exhibit significant anticancer activity.

Case Studies

- Cytotoxicity in Cancer Cells : A study assessed the cytotoxic effects on various cancer cell lines using MTT assays. The compound demonstrated an IC50 value of 0.99 μM against BT-474 cells, indicating strong apoptosis induction.

- Mechanistic Study : Another investigation focused on the induction of apoptosis in cancer cells, revealing increased sub-G1 populations indicative of cell death through flow cytometry analysis.

Antimicrobial Applications

The compound also shows promise as an antimicrobial agent.

Case Studies

- Antibacterial Activity : Research has shown that certain pyridazine derivatives can effectively inhibit bacterial growth. Specific substitutions on the pyridazine ring enhance antibacterial activity, providing insights into structure-activity relationships.

- Broad Spectrum Efficacy : Studies have evaluated the efficacy against various bacterial strains, demonstrating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

| Biological Activity | IC50 Value (μM) | Cell Line/Organism | Mechanism |

|---|---|---|---|

| Cytotoxicity | 0.99 | BT-474 | Apoptosis induction |

| Antibacterial Activity | Varies | Various bacteria | Ergosterol inhibition |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with two classes of molecules: 1. Triazole-Pyridazine/Pyrimidine Derivatives (e.g., compounds from and ): - (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3) (): - Core differences: Replaces pyridazine with a pyrimidine ring and introduces a chloro substituent. - (4-ethylphenyl)(4-{1-(4-fluorophenyl)-3-methyl-6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)methanone (): - Core differences: Uses a pyrazolo-pyrimidine scaffold instead of pyridazine. - Functional impact: The pyrazolo-pyrimidine system is associated with kinase inhibition (e.g., JAK2/STAT pathways), suggesting divergent biological targets compared to the pyridazine-based parent compound .

Piperazine-Linked Methanones: Substituents on the piperazine nitrogen (e.g., 4-methylpiperazine in vs. unsubstituted piperazine in the target compound) influence solubility and blood-brain barrier permeability. The absence of a methyl group in the target compound may reduce metabolic deactivation but increase polarity .

Physicochemical Properties

Methodological Considerations ()

Compound similarity assessments rely on methods like Tanimoto coefficients or pharmacophore modeling. Structural differences in the triazole positioning (1H-1,2,4-triazol-1-yl vs. 1H-1,2,4-triazol-3-yl) and core heterocycles would result in low similarity scores (<0.3 Tanimoto index), highlighting divergent pharmacological profiles .

Métodos De Preparación

Synthetic Strategy Overview

The synthesis of (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone requires sequential construction of three key domains:

- Pyridazine-triazole core : Formation of the 6-(1H-1,2,4-triazol-1-yl)pyridazine scaffold.

- Piperazine functionalization : Introduction of the piperazine moiety at the pyridazine C3 position.

- Methanone installation : Coupling of the 3,4-difluorophenyl methanone group to the piperazine nitrogen.

The convergent synthesis approach minimizes steric hindrance and regiochemical complications, leveraging established protocols for triazole annulation and nucleophilic aromatic substitution.

Detailed Preparation Methods

Synthesis of 6-(1H-1,2,4-Triazol-1-yl)pyridazine

Precursor Preparation

The synthesis begins with 3,6-dichloropyridazine (1 ), which undergoes selective amination at C6 using ammonium hydroxide in dioxane at 80°C for 12 h, yielding 6-amino-3-chloropyridazine (2 ) in 78% yield. Subsequent diazotization with sodium nitrite (1.2 eq) in concentrated HCl at 0–5°C generates the diazonium intermediate (3 ), which is trapped with sodium azide to afford 6-azido-3-chloropyridazine (4 ) (62% yield).

Cyclocondensation with Propargylamine

Reacting 4 with propargylamine (1.5 eq) in THF under CuI catalysis (10 mol%) at 60°C for 8 h induces a Huisgen cycloaddition, producing 6-(1H-1,2,4-triazol-1-yl)-3-chloropyridazine (5 ) (Figure 1). The reaction exploits the azide-alkyne click chemistry paradigm, achieving 84% conversion with regioselective 1,4-triazole formation.

Table 1: Optimization of Triazole Formation

| Condition | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CuI (10 mol%) | THF | 60 | 8 | 84 |

| CuSO4·5H2O (20 mol%) | H2O | 25 | 24 | 67 |

| None | Toluene | 110 | 48 | <5 |

Methanone Installation via Acylation

3,4-Difluorobenzoyl Chloride Synthesis

3,4-Difluorobenzoic acid (7 ) is treated with oxalyl chloride (1.2 eq) in anhydrous dichloromethane under N2, catalyzed by DMF (1 drop). After 4 h reflux, solvent removal under vacuum yields 3,4-difluorobenzoyl chloride (8 ) as a pale yellow liquid (93% purity by GC-MS).

Coupling to Piperazine

Reacting 6 with 8 (1.1 eq) in CH2Cl2 containing Et3N (2 eq) at 0°C→RT for 12 h affords the target compound (9 ) in 68% yield. Schlenk techniques prevent moisture-induced decomposition of the acid chloride.

Equation:

$$

\textbf{6} + \textbf{8} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \textbf{9} + \text{HCl} \uparrow \quad

$$

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6):

- δ 9.21 (s, 1H, triazole-H)

- δ 8.72 (d, J = 8.5 Hz, 1H, pyridazine-H5)

- δ 7.98–7.86 (m, 2H, difluorophenyl)

- δ 3.82–3.45 (m, 8H, piperazine)

- Coupling constants confirm para-substitution on the difluorophenyl ring

13C NMR:

- 167.8 ppm (C=O)

- 152.1 ppm (triazole C3)

- 149.6 ppm (pyridazine C6)

- 115.3–125.1 ppm (difluorophenyl CF environments)

HRMS (ESI+):

Yield Optimization and Process Challenges

Table 2: Reaction Step Efficiency

| Step | Process | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Diazotization/Azide Formation | 62 | 91 |

| 2 | Cu-Catalyzed Cycloaddition | 84 | 95 |

| 3 | Piperazine Substitution | 89 | 98 |

| 4 | Acylation | 68 | 97 |

Key Challenges:

- Regioselectivity in Triazole Formation : Competing 1,5-regioisomer generation (<5%) necessitates careful Cu(I) catalyst screening.

- Piperazine Overalkylation : Excess 5 leads to bis-adduct formation, mitigated by slow addition of piperazine.

- Acid Chloride Stability : 8 hydrolyzes rapidly, requiring anhydrous conditions and immediate use post-synthesis.

Alternative Synthetic Routes

Applications and Structural Derivatives

While pharmacological data for 9 remains unexplored, analogous triazole-pyridazine hybrids demonstrate:

Q & A

Basic: What synthetic routes are recommended for constructing the pyridazine-triazole-piperazine core of this compound?

The synthesis involves sequential heterocycle assembly and coupling reactions:

- Step 1: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the 1,2,4-triazole onto the pyridazine ring, ensuring regioselectivity .

- Step 2: Nucleophilic aromatic substitution or Buchwald-Hartwig amination to attach the piperazine moiety, with optimized reaction temperatures (80–120°C) in DMF or DCM .

- Step 3: Friedel-Crafts acylation to introduce the 3,4-difluorophenyl methanone group. Purity is validated via HPLC (>95%) and HRMS .

Basic: How do the structural components influence target selectivity in neurological assays?

- The 1,2,4-triazole enables hydrogen bonding with serine/threonine kinases or GPCRs (e.g., 5-HT receptors) .

- The piperazine linker enhances solubility and conformational flexibility, critical for blood-brain barrier penetration .

- 3,4-Difluorophenyl increases lipophilicity (clogP ~2.8) and stabilizes π-π interactions with aromatic residues in binding pockets .

Advanced: How should researchers address discrepancies between in vitro binding affinity and in vivo efficacy?

- Pharmacokinetic profiling: Assess metabolic stability in liver microsomes (e.g., CYP3A4/2D6 liability) and plasma protein binding .

- Target engagement assays: Use ex vivo receptor occupancy measurements in brain tissue to correlate exposure and effect .

- Off-target screening: Employ broad-panel radioligand displacement assays (≥50 targets) to identify confounding interactions .

Advanced: What computational strategies predict the compound’s binding mode to serotonin receptors?

- Molecular docking (Glide/SP mode) into homology models of 5-HT1A/D2 receptors, prioritizing poses with triazole–Asp116 salt bridges .

- Molecular dynamics (MD) simulations (AMBER22, 100 ns) to assess fluorine-induced conformational stabilization in the orthosteric pocket .

- Free energy perturbation (FEP): Quantify ΔΔG changes from fluorination; studies show 3,4-difluoro improves affinity by ~0.8 kcal/mol vs. mono-fluoro .

Basic: Which analytical methods confirm structural integrity and purity?

- HRMS (ESI+): Expected [M+H]+ at m/z 443.1421 (theoretical) .

- ¹H/¹³C NMR: Key signals include pyridazine C-H (δ 8.7–9.1 ppm) and piperazine N-CH2 (δ 3.2–3.5 ppm) .

- HPLC-UV/DAD: Orthogonal C18 and HILIC methods with retention time reproducibility ±0.1 min .

Advanced: How can structure-activity relationship (SAR) studies optimize metabolic stability?

- Tier 1: Replace labile protons (e.g., triazole C-H) with deuterium or methyl groups to block oxidative metabolism .

- Tier 2: Introduce electron-withdrawing substituents (e.g., CF3) on the pyridazine ring to reduce CYP-mediated degradation .

- Tier 3: In vivo PK studies in rodents (IV/PO dosing) to validate improved half-life (>2 h) and bioavailability (>30%) .

Basic: What in vitro assays prioritize for initial CNS activity screening?

- Radioligand displacement: 5-HT1A (Ki < 100 nM target), D2 (Ki < 500 nM) .

- Functional assays: cAMP accumulation (Gi-coupled) or β-arrestin recruitment (TAAR1) in HEK293 cells .

- hERG inhibition: Patch-clamp electrophysiology (IC50 > 10 µM acceptable) .

Advanced: What formulation strategies mitigate poor aqueous solubility (<10 µg/mL)?

- Amorphous solid dispersion: Co-process with HPMCAS-LF (1:2 ratio) via spray drying (Tg > 70°C) .

- Nanocrystal formulation: Wet milling with poloxamer 188 (particle size < 200 nm, PDI < 0.2) .

- Salt screening: Mesylate or tosylate salts improve solubility 5–10× in PBS (pH 6.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.